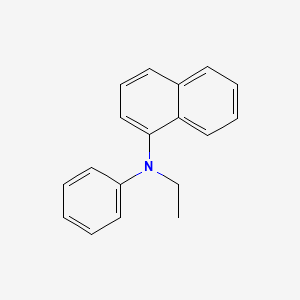

N-Ethyl-N-phenylnaphthalen-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

110972-21-9 |

|---|---|

Molecular Formula |

C18H17N |

Molecular Weight |

247.3 g/mol |

IUPAC Name |

N-ethyl-N-phenylnaphthalen-1-amine |

InChI |

InChI=1S/C18H17N/c1-2-19(16-11-4-3-5-12-16)18-14-8-10-15-9-6-7-13-17(15)18/h3-14H,2H2,1H3 |

InChI Key |

YIQQHFQDYLXTPG-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Ethyl N Phenylnaphthalen 1 Amine

Strategies for the Construction of the N-Ethyl-N-phenylnaphthalen-1-amine Molecular Architecture

The synthesis of this compound can be strategically divided into two main approaches: the introduction of the ethyl group onto the N-phenylnaphthalen-1-amine scaffold, or the formation of the N-phenyl bond as the final key step.

Direct N-Ethylation of N-Phenylnaphthalen-1-amine Precursors

The direct N-ethylation of the secondary amine precursor, N-phenylnaphthalen-1-amine, represents a straightforward approach to the target molecule. This transformation typically involves the reaction of the amine with an ethylating agent. However, challenges such as the potential for over-alkylation to form quaternary ammonium (B1175870) salts and the management of reaction conditions for the sterically hindered diarylamine are critical considerations.

A variety of ethylating agents can be employed for the N-ethylation of secondary amines. Common choices include ethyl halides (e.g., ethyl iodide, ethyl bromide) and diethyl sulfate. The reactivity of these agents varies, with ethyl iodide generally being more reactive than ethyl bromide. The choice of base and solvent is crucial to facilitate the reaction and to neutralize the acid generated.

Reductive amination offers an alternative pathway, involving the reaction of N-phenylnaphthalen-1-amine with acetaldehyde (B116499) in the presence of a reducing agent. This method can provide high selectivity for the mono-ethylated product. organic-chemistry.orgorganic-chemistry.org Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB), which is known for its mildness and selectivity for iminium ion reduction. organic-chemistry.orgorganic-chemistry.orgcommonorganicchemistry.comtcichemicals.com

Table 1: Representative Conditions for N-Ethylation of Secondary Amines

| Alkylating/Reducing Agent | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl Iodide | K₂CO₃ | Acetonitrile | Reflux | Moderate | General Knowledge |

| Diethyl Sulfate | NaOH | Water/Organic | RT - 50 | Moderate-Good | General Knowledge |

| Acetaldehyde / NaBH(OAc)₃ | Acetic Acid (cat.) | DCE, THF | RT | Good-Excellent | organic-chemistry.orgorganic-chemistry.orgcommonorganicchemistry.comtcichemicals.com |

| Ethanol (B145695) / Ru-complex | tBuOK | Toluene | 90-120 | Good | nih.gov |

Note: Yields are general and can vary significantly based on the specific substrate and reaction conditions.

Catalytic methods for N-alkylation of amines using alcohols as alkylating agents have gained significant attention due to their atom economy and the generation of water as the only byproduct. nih.gov Ruthenium and iridium-based catalysts, often in combination with a base, have been shown to be effective for the N-alkylation of anilines and other amines with alcohols. nih.gov For the N-ethylation of N-phenylnaphthalen-1-amine, a catalytic system employing a suitable transition metal complex and ethanol could offer a greener and more selective alternative to traditional alkylating agents.

Metal-Catalyzed N-Arylation Approaches for N-Phenyl Bond Formation

The formation of the N-phenyl bond can be achieved through metal-catalyzed cross-coupling reactions, which are powerful tools in modern organic synthesis. The two most prominent methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation. These reactions involve the coupling of an amine with an aryl halide or sulfonate.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction. nih.govorganic-chemistry.org The generally accepted catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.

The Ullmann condensation , a copper-catalyzed reaction, typically requires higher temperatures than the Buchwald-Hartwig amination. wiley.comnih.gov The mechanism is believed to involve the formation of a copper(I) amide, which then reacts with the aryl halide. The presence of ligands can significantly accelerate the reaction and allow for milder conditions.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium catalyst. Bulky, electron-rich phosphine ligands, such as those from the Buchwald (e.g., XPhos, SPhos) and Hartwig groups, are known to enhance the rates of both oxidative addition and reductive elimination, leading to higher catalyst turnover numbers and broader substrate scope. For the coupling of a sterically demanding substrate like 1-halonaphthalene with N-ethylaniline, the selection of an appropriate bulky ligand is critical to achieve good yields.

In the Ullmann condensation, the use of ligands such as diamines or amino acids can significantly improve the efficiency of the copper catalyst, allowing the reaction to proceed at lower temperatures and with a wider range of substrates. wiley.com

Table 2: Representative Conditions for Metal-Catalyzed N-Arylation

| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂ or Pd₂(dba)₃ | Buchwald/Hartwig Ligands | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 | Good-Excellent | nih.govorganic-chemistry.org |

| Ullmann Condensation | CuI | N,N'-Dimethylethylenediamine | K₂CO₃, Cs₂CO₃ | Dioxane, DMF | 100-180 | Moderate-Good | wiley.comnih.govnih.gov |

Note: Yields are general and can vary significantly based on the specific substrates and reaction conditions.

Alternative Synthetic Routes to this compound

The synthesis of N-aryl amines, including this compound, is a cornerstone of organic synthesis due to their prevalence in biologically active molecules. wjpmr.com Traditional methods for preparing N-phenyl-1-naphthylamine involve reacting aniline (B41778) and 1-naphthylamine (B1663977) in the liquid phase at high temperatures (100-400°C) and pressures above atmospheric, often with the aid of catalysts like boron and fluorine-containing compounds, sulfonic acids, or various phosphorus chlorides. google.com One specific method involves reacting aniline and 1-naphthylamine at temperatures between 195-215°C using sulfanilic acid as a catalyst, which can yield 86-91% of the theoretical product, though it requires long reaction times. google.com Another approach is the reaction of 1-naphthol (B170400) with aniline in the presence of catalytic amounts of iodine at 180-200°C, but this method results in lower yields of 35-40%. google.com

More contemporary and efficient methods have been developed. For instance, N-phenylnaphthalen-1-amine can be synthesized by reacting naphthalen-1-amine with chlorobenzene (B131634) in ethanol, which results in an 88% yield. chemicalbook.com Furthermore, photocatalytic dehydrogenation using visible light offers a modern route for synthesizing N-aryl amines. rsc.org A novel approach involves the direct catalytic nitrogenation of organohalides with dinitrogen (N2) in a one-pot, two-step protocol, which has been shown to produce various diarylamines and N-heterocycles. researchgate.netnih.gov

Reactivity Profiles and Derivatization Strategies for this compound

The reactivity of arylamines like this compound is significantly influenced by the electron-donating nature of the amino group, which activates the aromatic rings towards electrophilic substitution. byjus.com

Oxidation Reactions and Mechanistic Pathways of this compound

The oxidation of N-aryl-1-naphthylamines can lead to a variety of products, including the formation of binaphthyl diamines. Iron(III) chloride (FeCl3) has been used as an oxidant to promote the oxidative homocoupling of 1-naphthylamines, yielding 1,1'-binaphthyl-4,4'-diamines. nih.gov Electrochemical methods also provide a route for the oxidative homocoupling of 2-naphthylamines to produce 1,1′-binaphthalene-2,2′-diamines. mdpi.com These electrochemical methods are considered environmentally benign as they use electricity instead of chemical oxidants. mdpi.com

Characterization of Oxidative Intermediates

The mechanism of oxidative coupling reactions of naphthylamines is thought to involve radical intermediates. nih.gov Electron Spin Resonance (ESR) spectroscopy and intermediate-trapping techniques have been employed to investigate these mechanistic pathways. nih.gov In the case of electrochemical oxidation, the reaction is believed to proceed through a dehydrogenative coupling mechanism. mdpi.com

Nucleophilic Addition and Substitution Reactions Involving this compound

While the aromatic rings of this compound are electron-rich and thus more susceptible to electrophilic attack, nucleophilic reactions can also occur under specific conditions. Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups on the aromatic ring, which is not the case for the unsubstituted rings of this compound. libretexts.org However, nucleophilic addition reactions to imines, which can be formed in situ from amines, are a known class of reactions. nih.govyoutube.com

Kinetic studies on the reactions of 1- and 2-naphthylmethyl arenesulfonates with anilines have shown that these reactions proceed via a relatively loose SN2 transition state. koreascience.kr The reactivity of N-aryl-4-substituted-1,8-naphthalimides with primary amine nucleophiles can result in addition to the heterocyclic ring. wisconsin.edu

Intramolecular Cyclization and Ring-Forming Transformations

N-Aryl-1-naphthylamines can serve as precursors for the synthesis of carbazole (B46965) derivatives. The Graebe-Ullmann reaction, for instance, involves the diazotization of an aminodiphenylamine followed by heating to eliminate nitrogen and form a carbazole. nih.gov Another method is the catalytic cyclodehydrogenation of diphenylamine (B1679370) in the vapor phase to produce carbazole. google.com More recently, intramolecular C-H oxidizing strategies have been developed to access highly fused carbazole skeletons from simple naphthylamines. acs.org These reactions can be promoted by various catalysts and conditions, leading to the formation of a new ring fused to the naphthalene (B1677914) or phenyl moiety. niscpr.res.innih.govuobaghdad.edu.iq

Advanced Chemical Transformations and Functionalization (e.g., directed metalation)

The strategic functionalization of this compound allows for the introduction of various substituents, paving the way for the synthesis of novel derivatives with tailored properties. Among the array of synthetic strategies, directed metalation stands out as a highly regioselective method for the introduction of functional groups onto the aromatic framework.

The tertiary amine functionality in this compound can act as a directed metalation group (DMG). This capability stems from the ability of the nitrogen atom's lone pair to coordinate with an organolithium reagent, typically a strong base like n-butyllithium or sec-butyllithium. This coordination directs the deprotonation to a specific ortho-position on one of the aromatic rings, leading to a lithiated intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups with high precision.

The regioselectivity of the metalation can be influenced by the steric and electronic environment around the nitrogen atom. In the case of this compound, deprotonation can potentially occur at the ortho-positions of the phenyl ring or at the 2- or 8-positions of the naphthalene ring. The outcome is often determined by factors such as the specific organolithium reagent used, the solvent, and the reaction temperature.

While specific literature on the directed metalation of this compound is not extensively documented, the principles of this reaction on analogous tertiary anilines and N-aryl amines are well-established. chemicalbook.com For instance, the lithiation of (S)-N-(1-phenylpropyl)-2-phenylquinoline-4-carboxamide with n-BuLi/TMEDA occurs selectively at the 3-position of the quinoline (B57606) ring, demonstrating the power of directed metalation in complex systems. organic-chemistry.org

Furthermore, palladium-catalyzed reactions represent another avenue for the advanced transformation of this compound. Kinetic studies on palladium-catalyzed amination reactions involving this compound reveal that the reaction proceeds via oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine and subsequent reductive elimination. The rate of these reactions is influenced by the nature of the substrates and the reaction conditions.

Below is a table summarizing potential functionalization reactions of this compound based on established chemical principles and data from related compounds.

Table 1: Potential Advanced Chemical Transformations of this compound

| Transformation | Reagents and Conditions | Potential Product(s) |

|---|

Advanced Spectroscopic and Structural Characterization of N Ethyl N Phenylnaphthalen 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules. For N-Ethyl-N-phenylnaphthalen-1-amine, a combination of one-dimensional and two-dimensional NMR techniques would be instrumental in assigning the full proton and carbon framework.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Connectivity and Isomerism

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct regions corresponding to the ethyl, phenyl, and naphthyl protons. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons due to coupling with the adjacent methyl protons, and a triplet for the methyl (-CH₃) protons. The chemical shifts of these signals would be influenced by the deshielding effect of the adjacent nitrogen atom. The aromatic region would be complex, with overlapping multiplets corresponding to the protons of the phenyl and naphthyl rings. The protons on the naphthyl ring system, in particular, would show a characteristic set of signals, with those in the ortho positions to the amino group being the most deshielded.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide a count of the unique carbon atoms in the molecule. The ethyl group carbons would appear in the aliphatic region of the spectrum. The spectrum would also display distinct signals for the carbon atoms of the phenyl and naphthyl rings. The chemical shifts of the aromatic carbons would be influenced by the electron-donating character of the tertiary amine group and the anisotropic effects of the aromatic rings. The carbon atoms directly bonded to the nitrogen (C1 of the naphthalene (B1677914) ring and C1 of the phenyl ring) would show characteristic downfield shifts.

A comparative analysis with N-phenylnaphthalen-1-amine reveals the expected changes upon N-ethylation. louisville.edunih.gov The introduction of the ethyl group would lead to the appearance of the corresponding aliphatic signals and would likely induce slight shifts in the signals of the aromatic rings due to electronic and steric effects.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Ethyl -CH₃ | 1.2 - 1.4 | Triplet |

| Ethyl -CH₂- | 3.8 - 4.0 | Quartet |

| Phenyl H | 6.8 - 7.5 | Multiplet |

| Naphthyl H | 7.0 - 8.2 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atoms | Predicted Chemical Shift (ppm) |

| Ethyl -CH₃ | 13 - 16 |

| Ethyl -CH₂- | 45 - 50 |

| Phenyl C | 115 - 150 |

| Naphthyl C | 110 - 148 |

Two-Dimensional (2D) NMR Techniques for Complex Structure Assignment

To unambiguously assign all proton and carbon signals in the complex aromatic regions of this compound, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons, which is crucial for tracing the connectivity within the phenyl and naphthyl ring systems.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This technique is particularly powerful for establishing the connectivity between the ethyl group, the phenyl ring, and the naphthyl ring through the central nitrogen atom.

The application of these 2D NMR techniques has been demonstrated to be effective in elucidating the structures of similarly complex substituted naphthalenes. nih.gov

Solid-State NMR Investigations for Polymorphic Forms

The potential for polymorphism, the existence of multiple crystalline forms, is a significant consideration for complex organic molecules like this compound. rsc.orgmdpi.com Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these different solid forms. mdpi.comnih.gov

In ssNMR, distinct crystalline arrangements would lead to different chemical shifts for the carbon and nitrogen atoms due to variations in the local electronic environment and intermolecular interactions. By comparing the ssNMR spectra of different batches or crystallization products, one could identify and characterize different polymorphs. While no specific ssNMR studies on this compound have been reported, the methodology has been successfully applied to investigate polymorphism in other N-aryl-naphthalen-1-amine derivatives. rsc.org

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the vibrational modes of its constituent parts. As a tertiary amine, it will not exhibit the characteristic N-H stretching vibrations typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region. ucl.ac.uk

Key expected IR absorption bands include:

C-H stretching vibrations: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would be observed just below 3000 cm⁻¹.

C=C stretching vibrations: Multiple bands in the 1450-1600 cm⁻¹ region would correspond to the stretching of the carbon-carbon double bonds within the phenyl and naphthyl rings.

C-N stretching vibrations: The stretching vibration of the aryl-N bond is expected in the 1250-1350 cm⁻¹ region. ucl.ac.uk The aliphatic C-N stretch of the ethyl group would likely appear in the 1020-1250 cm⁻¹ range. ucl.ac.uk

Aromatic C-H bending vibrations: Out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

IR spectra of related compounds like N-Ethyl-1-naphthalenamine and N-phenyl-2-naphthalenamine show these characteristic features. nih.govnist.govchemicalbook.com

Table 3: Predicted Major IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Aryl C-N Stretch | 1250 - 1350 |

| Aliphatic C-N Stretch | 1020 - 1250 |

| Aromatic C-H Bend | 690 - 900 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also be dominated by the vibrations of the aromatic rings. The symmetric vibrations of the aromatic rings often give rise to strong Raman signals. The C-N stretching vibrations would also be observable. While specific Raman data for the title compound is scarce, spectral databases for related compounds like N-Ethyl-1-naphthalenamine indicate the expected regions for these vibrations. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the structure of this compound. Through various ionization and analysis techniques, a wealth of structural information can be obtained.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides the precise molecular mass of a compound, allowing for the determination of its elemental composition with a high degree of confidence. For this compound, with a molecular formula of C₁₈H₁₇N, the theoretical exact mass can be calculated. This experimental value is then compared to the theoretical mass, with a minimal mass error confirming the elemental composition.

Table 1: Theoretical Molecular Mass of this compound

| Property | Value |

| Molecular Formula | C₁₈H₁₇N |

| Average Mass (Da) | 247.33 |

| Monoisotopic Mass (Da) | 247.1361 |

Note: This data is calculated based on the molecular formula.

Analysis of Fragmentation Patterns for Structural Confirmation

In mass spectrometry, the fragmentation pattern of a molecule provides a "fingerprint" that is characteristic of its structure. The ionization process imparts sufficient energy to the molecule to cause it to break apart into smaller, charged fragments. The analysis of these fragments helps to piece together the original structure. For this compound, characteristic fragmentation would involve the cleavage of the ethyl and phenyl groups attached to the nitrogen atom, as well as fragmentation of the naphthalene ring system.

Due to the limited availability of specific fragmentation data for this compound, the fragmentation of the closely related compound, N-Phenylnaphthalen-1-amine, can be considered for illustrative purposes. The fragmentation of this compound would primarily involve the loss of the phenyl group and subsequent cleavages of the naphthalene core.

Coupled Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence spectroscopy, provides valuable information about the electronic structure and photophysical properties of this compound.

Ultraviolet-Visible (UV-Vis) Absorption Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum is characteristic of the chromophores present in the molecule. For this compound, the presence of the naphthalene and phenyl rings, along with the nitrogen atom, would give rise to distinct absorption bands in the UV region.

Specific UV-Vis absorption data for this compound is not widely published. However, the related compound N-Phenylnaphthalen-1-amine exhibits strong absorption in the ultraviolet region, and it is expected that this compound would have a similar absorption profile, potentially with slight shifts in the absorption maxima due to the presence of the ethyl group.

Fluorescence Spectroscopy for Photophysical Property Characterization

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. This technique can provide information about the excited state properties of a molecule, including its emission wavelength and fluorescence quantum yield.

Excitation and Emission Wavelength Profiles

A thorough search of scientific literature did not yield specific experimental data on the excitation and emission wavelength profiles of this compound. The determination of these profiles is fundamental in understanding the compound's fluorescent properties. This analysis is typically performed using a fluorescence spectrophotometer, where the compound is dissolved in various solvents of differing polarity to observe any solvatochromic shifts. The resulting spectra would identify the wavelengths of maximum excitation and emission, which are crucial for applications in fluorescence spectroscopy.

Quantum Yield Determinations

There is no publicly available research detailing the fluorescence quantum yield of this compound. The quantum yield, a measure of the efficiency of the fluorescence process, is a critical parameter for characterizing fluorescent molecules. Its determination would typically involve a comparative method, using a well-characterized standard with a known quantum yield and similar spectral properties.

X-ray Diffraction Studies for Solid-State Molecular Structure

Detailed X-ray diffraction studies on this compound have not been reported in the accessible scientific literature. Such studies are essential for elucidating the precise three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

No single crystal X-ray diffraction data for this compound could be located in the course of this review. This technique, were it to be applied, would provide definitive information on the molecule's absolute configuration, bond lengths, bond angles, and the arrangement of molecules within the crystal lattice (crystal packing).

Powder X-ray Diffraction (XRD) for Crystalline Phase Identification

A search for powder X-ray diffraction (XRD) patterns for this compound did not yield any specific results. XRD analysis is a key method for identifying the crystalline phases of a solid material, providing a characteristic fingerprint based on the diffraction of X-rays by the crystal lattice.

Electron Microscopy and Surface Analysis

Information regarding the morphological features of this compound from electron microscopy and surface analysis techniques is not available in the reviewed literature.

Scanning Electron Microscopy (SEM) for Morphological Features

No scanning electron microscopy (SEM) studies of this compound have been published. SEM analysis would be instrumental in visualizing the surface topography and morphology of the compound in its solid form, revealing details about its particle size, shape, and texture.

Transmission Electron Microscopy (TEM) for Nanoscale Structural Investigations

When prepared as thin films or nanostructures, this compound can be analyzed by TEM to elucidate key structural features. For instance, TEM can reveal the degree of crystallinity or amorphicity of the material. In related organic semiconductor materials, TEM has been instrumental in identifying crystalline domains, grain boundaries, and defects, all of which significantly influence the material's electronic properties.

Energy-Filtered TEM (EFTEM) could be particularly insightful. By selecting electrons that have lost a specific amount of energy corresponding to the elemental composition, EFTEM can map the distribution of elements within a sample. For this compound, this could be used to analyze the uniformity of the compound in a blend or composite material.

Hypothetical TEM Analysis Data:

The following table illustrates the type of data that could be obtained from a TEM analysis of this compound thin films prepared under different conditions. (Note: This data is illustrative and not based on experimental results for this specific compound).

| Sample Preparation Method | Observed Morphology | Average Domain Size (nm) |

| Spin Coating | Amorphous with some nanocrystalline inclusions | 5 - 10 |

| Thermal Evaporation | Polycrystalline with well-defined grains | 50 - 100 |

| Solution Shearing | Highly oriented crystalline structures | > 500 |

Computational and Theoretical Studies of N Ethyl N Phenylnaphthalen 1 Amine

Reaction Mechanism Elucidation and Kinetic Studies

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A cornerstone of understanding a chemical reaction at a molecular level is the identification of the transition state (TS), which represents the highest energy point along the reaction pathway. Computational methods, particularly those based on quantum mechanics, are adept at locating these fleeting structures. For a hypothetical reaction involving N-Ethyl-N-phenylnaphthalen-1-amine, such as electrophilic substitution or oxidation, computational chemists would employ algorithms to find the saddle point on the potential energy surface corresponding to the TS.

Once the transition state is located, Intrinsic Reaction Coordinate (IRC) analysis is performed. scm.com An IRC calculation maps the reaction pathway from the transition state downhill to both the reactants and the products, confirming that the located TS indeed connects the desired chemical species. This provides a detailed picture of the geometric changes that occur during the transformation. For instance, in a potential N-dealkylation reaction of this compound, IRC analysis would visualize the progressive breaking of the N-ethyl bond and the formation of new species.

Kinetic and Thermodynamic Parameters of Chemical Transformations

Computational chemistry provides a powerful toolkit for the quantitative study of reaction kinetics and thermodynamics. By calculating the energies of the reactants, transition states, and products, key parameters that govern a reaction's feasibility and rate can be determined.

Thermodynamic Parameters:

| Parameter | Description |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a reaction at constant pressure. A negative ΔH indicates an exothermic reaction, while a positive ΔH signifies an endothermic one. |

| Entropy of Reaction (ΔS) | A measure of the change in disorder or randomness of a system during a reaction. |

| Gibbs Free Energy of Reaction (ΔG) | The ultimate determinant of a reaction's spontaneity at a given temperature and pressure. It is calculated as ΔG = ΔH - TΔS. A negative ΔG indicates a spontaneous reaction. |

Kinetic Parameters:

| Parameter | Description |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. It is the difference in energy between the reactants and the transition state. |

| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentrations of the reactants. It can be estimated using transition state theory. |

For this compound, these parameters could be calculated for various potential reactions, such as its formation from N-phenylnaphthalen-1-amine and an ethylating agent, or its degradation under specific conditions. Such calculations would allow for the prediction of reaction outcomes and the optimization of reaction conditions.

Computational Modeling of Solvent Effects on Reaction Pathways

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. rsc.org Computational models are essential for understanding and predicting these solvent effects. There are two primary approaches to modeling solvents:

Implicit Solvent Models: These models treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can provide a good first approximation of solvent effects on the energies of solutes.

Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the direct simulation of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in determining the reaction pathway. nih.gov

For a molecule like this compound, which possesses both nonpolar aromatic rings and a polar amine group, the choice of solvent would significantly influence its reactivity. Computational modeling could predict, for example, how the rate of a reaction changes when moving from a nonpolar solvent like hexane (B92381) to a polar aprotic solvent like dimethylformamide.

Structure-Activity Relationship (SAR) Studies for Rational Design

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity or other properties. nih.govnih.gov In the context of rational drug design or materials science, SAR provides a framework for modifying a lead compound to enhance its desired properties and minimize undesirable ones.

For this compound, SAR studies could be employed to design derivatives with, for example, enhanced antioxidant properties or specific fluorescence characteristics. This is often achieved through Quantitative Structure-Activity Relationship (QSAR) models, which use statistical methods to build mathematical relationships between chemical structures and their activities.

A hypothetical QSAR study on this compound derivatives might involve synthesizing a series of related compounds with variations in the substituents on the phenyl or naphthyl rings. The activity of these compounds would be measured, and a computational model would be built to correlate this activity with various calculated molecular descriptors.

Examples of Molecular Descriptors Used in QSAR:

| Descriptor Type | Examples |

| Electronic | Dipole moment, partial charges, HOMO/LUMO energies |

| Steric | Molecular volume, surface area, shape indices |

| Hydrophobic | LogP (partition coefficient) |

| Topological | Connectivity indices, Wiener index |

By identifying which descriptors are most important for the desired activity, new, more potent, or more suitable compounds can be designed and synthesized, streamlining the discovery process.

Advanced Research Applications and Methodologies Involving N Ethyl N Phenylnaphthalen 1 Amine

Utility in Analytical Chemistry as a Fluorescent Probe or Sensor

The N-aryl-1-naphthylamine framework is renowned for its utility as a fluorescent probe. These molecules typically exhibit weak fluorescence in polar, aqueous environments and a significant enhancement in fluorescence intensity upon binding to hydrophobic sites, such as those found in proteins or membrane bilayers. researchgate.net This solvatochromic behavior makes them powerful tools for studying molecular interactions and micro-environmental changes.

The fluorescent properties of N-Phenylnaphthalen-1-amine (NPN) have been harnessed to develop selective sensing platforms for a variety of analytes. Its fluorescence is highly sensitive to the local environment, a characteristic that is exploited in the design of chemosensors.

For instance, NPN has been employed as a fluorescent probe for the determination of the critical micelle concentration of surfactants. sigmaaldrich.com It has also been used to study the interactions of aminoglycoside antibiotics with the outer membrane of bacteria like Pseudomonas aeruginosa. nih.gov The binding of these antibiotics disrupts the outer membrane, allowing NPN to partition into the hydrophobic interior and exhibit enhanced fluorescence. nih.gov

Furthermore, NPN is utilized in assays for odorant-binding proteins (OBPs), where it binds to the hydrophobic pockets of these proteins, resulting in a strong fluorescent signal. medchemexpress.com This binding is competitive, meaning other odorant molecules can displace NPN, leading to a decrease in fluorescence, a principle that can be used to screen for and study the binding of various ligands. medchemexpress.com

The primary mechanism of analyte recognition and signal transduction for NPN-based probes is the change in the microenvironment of the fluorophore. In aqueous solutions, the excited state of NPN is quenched by the polar solvent molecules. However, when NPN binds to a hydrophobic cavity of a host molecule (e.g., a protein or a cyclodextrin) or partitions into a lipid membrane, it is shielded from the polar environment. This leads to a significant increase in its fluorescence quantum yield and a blue shift in its emission maximum.

The interaction is often based on non-covalent forces such as hydrophobic interactions, van der Waals forces, and in some cases, hydrogen bonding. For example, in the detection of aminoglycosides, the antibiotic permeabilizes the bacterial outer membrane, allowing NPN to access the hydrophobic lipid bilayer. nih.gov The signal is the resulting increase in fluorescence. In the case of OBPs, the recognition is based on the specific binding of NPN within the protein's binding pocket. medchemexpress.com

The integration of NPN into host-guest systems, particularly with cyclodextrins, has been explored to create more sophisticated sensing platforms. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate "guest" molecules like NPN, altering their physicochemical properties.

The formation of an inclusion complex between NPN and β-cyclodextrin has been shown to enhance the fluorescence of NPN. This host-guest assembly can then act as a selective fluorescent probe for specific analytes. For example, this inclusion complex has been used for the detection of palladium ions (Pd²⁺). The coordination of Pd²⁺ with the NPN/β-cyclodextrin complex leads to a noticeable color change, enabling naked-eye detection, and also affects the fluorescence, allowing for sensitive ratiometric sensing.

Electrochemical Investigations and Sensing Technologies

The electron-rich aromatic system of N-aryl-1-naphthylamines also makes them suitable for electrochemical studies and the development of electrochemical sensors.

The electrochemical behavior of N-Ethyl-N-phenylnaphthalen-1-amine is a key area of interest in organometallic chemistry, particularly in the context of electron transfer processes. smolecule.com This aromatic amine possesses unique electronic properties that are conducive to various catalytic transformations. smolecule.com The electron-rich naphthalene (B1677914) and aniline (B41778) moieties provide multiple sites for metal coordination and facilitate electron transfer. smolecule.com

While detailed electrochemical studies focusing solely on the oxidation and reduction potentials of this compound for sensing applications are not widely published, its involvement in palladium-catalyzed amination reactions provides insights into its reactivity. In these reactions, the amine participates in a catalytic cycle that involves oxidative addition and reductive elimination steps at a palladium center. smolecule.com

The kinetics of these reactions have been studied, and some parameters for this compound have been determined, as shown in the table below.

| Substrate | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kcal/mol) | Temperature (K) |

| This compound | 2.4 × 10⁻³ | 18.7 | 353 |

| N-methylaniline | 1.8 × 10⁻³ | 19.2 | 353 |

| Diphenylamine (B1679370) | 3.1 × 10⁻³ | 17.9 | 353 |

| This data is derived from studies on palladium-catalyzed amination reactions and reflects the reactivity of the amine in this specific chemical transformation. smolecule.com |

The fluorescence of related compounds like NPN has been observed to respond to the oxidation-reduction state of components in the respiratory chain in E. coli membrane vesicles, suggesting a link between the electronic state of the environment and the photophysical properties of the probe. nih.gov

The modification of electrode surfaces with molecules like this compound or its derivatives could lead to the development of novel electrochemical sensors. The aromatic amine can be immobilized on an electrode surface through various techniques, such as electropolymerization or covalent bonding.

An electrode modified with this compound could potentially be used to detect analytes that can undergo redox reactions with the immobilized amine or that can bind to it and alter its electrochemical response. For example, the oxidation of the amine could be catalyzed or inhibited by the presence of a target analyte, leading to a measurable change in the current or potential.

While specific examples of electrodes modified with this compound are not prevalent in the literature, the general principles of modifying electrodes with aromatic amines are well-established. Such modified electrodes are often evaluated based on their sensitivity, selectivity, stability, and response time towards a specific target analyte.

Voltammetric Methods for Compound Detection and Quantification

Voltammetric methods offer a sensitive and effective approach for the detection and quantification of electroactive compounds like this compound. The electrochemical behavior of aromatic amines is well-documented, and these principles can be applied to develop analytical procedures for this specific compound. The oxidation of the tertiary amine group and the aromatic system at an electrode surface provides a measurable signal that can be correlated to its concentration.

The electrochemical oxidation of naphthylamines typically occurs at the amine group, leading to the formation of radical cations. The stability and subsequent reactions of these radical cations are influenced by the substituents on the nitrogen atom and the naphthalene ring system. In the case of this compound, the ethyl and phenyl groups attached to the nitrogen atom influence the electron density and steric environment around the nitrogen, which in turn affects the oxidation potential and the kinetics of the electrode reaction.

Studies on related aromatic amines, such as 2-naphthylamine (B18577), have demonstrated that techniques like differential pulse voltammetry (DPV) can be employed for their determination. For instance, the electrochemical behavior of 2-naphthylamine has been investigated using boron-doped diamond electrodes, showing a well-defined oxidation peak that can be used for quantification. scielo.br The choice of electrode material, pH of the supporting electrolyte, and voltammetric parameters such as pulse amplitude and scan rate are crucial for optimizing the analytical method. While specific voltammetric studies on this compound are not extensively reported, the established methodologies for similar aromatic amines provide a solid foundation for developing such analytical techniques.

| Parameter | Value/Condition | Significance |

|---|---|---|

| Working Electrode | Boron-Doped Diamond (BDD) | Provides a wide potential window and low background current, enhancing sensitivity. |

| Supporting Electrolyte | Borate Buffer (pH 10.0) with 20% (v/v) Ethanol (B145695) | Optimizes the electrochemical response and solubility of the analyte. |

| Technique | Differential Pulse Voltammetry (DPV) | Offers improved sensitivity compared to other voltammetric techniques by minimizing background charging currents. |

| Limit of Detection (LOD) | 0.0046 µmol L⁻¹ | Demonstrates the high sensitivity of the method for trace analysis. scielo.br |

Contributions to Materials Science and Polymer Chemistry

Role as an Antioxidant in Polymer Stabilization Systems: Chemical Inhibition Mechanisms

Amine-based antioxidants play a critical role in preventing the degradation of polymeric materials, and this compound, as a substituted aromatic amine, is expected to exhibit antioxidant properties. The primary function of such antioxidants is to interrupt the free-radical chain reactions that lead to the deterioration of polymer properties upon exposure to heat, oxygen, and other environmental stressors.

The general mechanism can be summarized as follows:

Initiation: Polymer chains (P-H) react with initiators (e.g., heat, UV light) to form polymer alkyl radicals (P•).

Propagation: The polymer alkyl radicals (P•) react with oxygen to form polymer peroxy radicals (POO•). These peroxy radicals can then abstract a hydrogen atom from another polymer chain, propagating the degradation cycle.

Inhibition by Amine Antioxidant (AmH): The amine antioxidant donates a hydrogen atom to the polymer peroxy radical, terminating the chain reaction: POO• + AmH → POOH + Am•

The resulting aminyl radical (Am•) is stabilized by resonance over the aromatic rings and is generally unreactive towards the polymer, effectively halting the degradation cascade. While specific studies detailing the antioxidant efficiency of this compound in various polymer systems are not abundant, its structural similarity to known aromatic amine antioxidants suggests it would function through a similar radical scavenging mechanism. The efficiency of such antioxidants is influenced by factors like their solubility and mobility within the polymer matrix. researchgate.net

| Class of Amine Antioxidant | Examples | Primary Function | Typical Application |

|---|---|---|---|

| N-Aryl-N'-alkyl-p-phenylenediamines | N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) | Antiozonant and antioxidant | Tires, rubber products |

| Polymerized 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) (TMQ) | - | General-purpose antioxidant | Rubber and latex products |

| Diaryl-p-phenylenediamines | N,N'-Diphenyl-p-phenylenediamine (DPPD) | Antioxidant and antiflex-cracking agent | Rubber compounds |

| N-Aryl-naphthylamines | N-Phenyl-1-naphthylamine (NPN) | Antioxidant in oils and greases | Lubricants, rubber |

Aromatic amines are a cornerstone of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). They are frequently employed as hole-transporting materials (HTMs) due to their suitable highest occupied molecular orbital (HOMO) energy levels, which facilitate the injection and transport of holes from the anode to the emissive layer. The electron-rich nature of this compound makes it a promising candidate for such applications.

While direct reports on the use of this compound in OLEDs are scarce, extensive research on analogous N-aryl-naphthalenamine derivatives demonstrates their potential. These materials often exhibit high hole mobility, good thermal stability, and the ability to form stable amorphous films, which are all critical requirements for efficient and long-lasting OLEDs. For instance, derivatives of N-phenylnaphthalen-1-amine have been synthesized and evaluated as hole-transporting materials, showing promising device performance.

The performance of an OLED is highly dependent on the properties of the HTM, including its HOMO level, which should be aligned with the work function of the anode and the HOMO of the emissive layer to ensure efficient hole injection. The introduction of ethyl and phenyl groups in this compound can be expected to modulate these electronic properties, potentially leading to improved device efficiency and stability.

| Compound | Role | Luminance Efficiency (cd/A) | External Quantum Efficiency (%) |

|---|---|---|---|

| N,N′-Bis(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine (NPB) | Hole Transport Layer | ~3.5 - 7.0 | ~1.5 - 3.0 |

| 2-[1-{4-(N-phenylnaphthalene-1-amino)phenyl}-3,4,5,6-tetraphenylbenzene-2-yl]5-(N-phenylnaphthalen-1-amino)pyridine (1-PNAP-TB) | Hole Transport Layer | 2.82 | 0.97 |

On-surface synthesis has emerged as a powerful bottom-up approach for the fabrication of novel carbon-based nanostructures with atomic precision. This technique involves the deposition of molecular precursors onto a catalytic surface, where they undergo chemical reactions to form desired products that are often inaccessible through conventional solution-phase chemistry.

While specific studies on the on-surface synthesis of this compound have not been reported, the general principles of on-surface synthesis of aromatic amines provide a framework for its potential in this area. The amine and aromatic moieties of the molecule can interact with metal surfaces, such as gold, silver, or copper, which can catalyze C-H or N-H bond activation, leading to the formation of new covalent bonds. For example, the on-surface synthesis of diarylamines has been demonstrated through dehydrogenative coupling reactions.

The this compound molecule could potentially serve as a building block for the on-surface synthesis of larger, conjugated nitrogen-containing nanostructures. The specific reaction pathways would depend on the choice of substrate, temperature, and the presence of other co-adsorbed species. This area of research holds promise for the creation of novel materials with tailored electronic and magnetic properties for applications in nanoelectronics and spintronics.

Supramolecular Chemistry and Self-Assembly Research

Formation of Non-Covalent Assemblies and Complexes

The field of supramolecular chemistry focuses on the study of systems composed of multiple chemical species held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The structure of this compound, with its extended aromatic system and polar amine group, makes it a candidate for forming such non-covalent assemblies.

The phenyl and naphthyl rings of the molecule can participate in π-π stacking interactions, which are crucial for the self-assembly of many organic molecules into ordered structures. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, allowing the molecule to form complexes with hydrogen bond donors.

Research on the parent compound, N-Phenylnaphthalen-1-amine (NPN), has shown its ability to bind to the hydrophobic cavity of proteins, a process driven by non-covalent interactions. wikipedia.org This demonstrates the propensity of the N-phenylnaphthalen-1-amine scaffold to engage in specific non-covalent recognition events. The addition of an ethyl group in this compound would modify the steric and electronic properties, influencing the geometry and stability of any resulting supramolecular assemblies. The study of how these modifications affect the self-assembly behavior can provide insights into the design of new functional materials, such as sensors, molecular switches, and drug delivery systems.

Impact of Non-Covalent Interactions on Molecular Properties

Non-covalent interactions (NCIs) are fundamental in dictating the three-dimensional structure, stability, and intermolecular recognition of molecules. In the case of this compound, a molecule characterized by its extensive aromatic framework and an amine center, these forces are particularly influential. The interplay of various NCIs governs its crystal packing, conformational preferences, and its interactions with other chemical species. The electron-rich naphthalene-aniline system provides a versatile platform for multiple types of non-covalent forces. smolecule.com

The primary non-covalent interactions at play in this compound include π-π stacking, C-H···π interactions, hydrogen bonding, and van der Waals forces. The large, planar naphthalene ring and the adjacent phenyl ring create significant opportunities for π-π stacking interactions between molecules. These interactions are crucial in the formation of stable solid-state structures.

Furthermore, the tertiary amine nitrogen, while unable to act as a hydrogen bond donor, possesses a lone pair of electrons, making it a potent hydrogen bond acceptor. This capability is critical for its interaction with protic solvents or with biological macromolecules that have hydrogen-bond-donating residues. Research on the closely related compound, N-phenylnaphthalen-1-amine (NPN), has shown its ability to form a water-mediated hydrogen bond via its amine group when bound within a protein cavity. wikipedia.org A similar mechanism can be anticipated for this compound. Studies on other amine-water complexes have demonstrated that such systems are often stabilized by a dominant N···H–O hydrogen bond, where the water molecule acts as the bond donor. researchgate.net

The balance between these attractive and repulsive non-covalent forces ultimately determines the molecule's conformation. X-ray crystallography studies on structurally similar molecules have shown that the conformation observed in the solid state can differ from the calculated lowest-energy conformer, highlighting the decisive role of intermolecular packing forces in overriding slight intramolecular energy preferences. researchgate.net

Below is a summary of the key non-covalent interactions and their expected influence on the properties of this compound.

Table 1: Potential Non-Covalent Interactions in this compound

| Interaction Type | Interacting Moieties | Potential Impact on Molecular Properties |

|---|---|---|

| π-π Stacking | Naphthalene-Naphthalene, Phenyl-Naphthalene, Phenyl-Phenyl | Governs crystal packing, influences electronic properties and fluorescence. |

| Hydrogen Bonding | Amine Nitrogen (acceptor) with H-bond donors (e.g., water, alcohols) | Affects solubility in protic solvents, crucial for binding to biological targets. wikipedia.orgresearchgate.net |

| C-H···π Interactions | Aromatic/Aliphatic C-H bonds with aromatic ring faces | Contributes to conformational stability and the fine-tuning of crystal packing. |

A comparative analysis with the well-studied analogue N-phenylnaphthalen-1-amine (NPN) can illuminate the specific role of the ethyl group. NPN is noted for its high binding affinity, which is attributed to extensive nonpolar contacts. wikipedia.org The addition of the ethyl group in this compound introduces both steric and electronic effects that modify these interactions.

Table 2: Comparative Analysis of Intermolecular Contacts

| Compound | Key Structural Features | Known Interaction Profile | Impact of Ethyl Group |

|---|---|---|---|

| N-phenylnaphthalen-1-amine (NPN) | Phenyl and Naphthyl rings attached to a secondary amine (C₁₆H₁₃N). nist.gov | Makes 38 nonpolar contacts in a protein binding site; amine group can form hydrogen bonds. wikipedia.org | Not Applicable. |

| This compound | Phenyl and Naphthyl rings attached to a tertiary amine (C₁₈H₁₇N). chemsrc.com | Expected to form extensive nonpolar contacts; amine nitrogen is a hydrogen bond acceptor. wikipedia.org | The ethyl group increases the molecular surface area for van der Waals forces, may introduce steric hindrance affecting π-π stacking geometry, and provides additional C-H donors for C-H···π interactions. |

Concluding Remarks and Future Research Perspectives on N Ethyl N Phenylnaphthalen 1 Amine

Summary of Key Research Advancements and Methodological Innovations

Research on N-phenylnaphthalen-1-amine (NPN), a closely related compound, has led to significant advancements, particularly in its application as a fluorescent probe. NPN is known to exhibit strong fluorescence when it binds to the inner phospholipid bilayer of Gram-negative bacteria, making it a valuable tool for measuring outer membrane permeability. medchemexpress.com Its fluorescence properties, with an excitation wavelength of 337 nm and an emission wavelength of 407 nm, are well-characterized. medchemexpress.com

Methodological innovations have primarily centered on the use of NPN in various bio-assays. For instance, the NPN uptake assay is a widely used method to assess the permeability of bacterial outer membranes. acs.org This assay has been instrumental in studies aimed at identifying novel antimicrobial compounds. acs.org Furthermore, NPN serves as a fluorescent probe for odorant-binding proteins (OBP), with a determined dissociation constant of 1.67 μM. medchemexpress.com

While direct research on N-Ethyl-N-phenylnaphthalen-1-amine is less documented in readily available literature, the advancements in the study of NPN provide a solid foundation for future investigations into its N-ethylated derivative. The synthetic methodologies and analytical techniques developed for NPN can be readily adapted for this compound.

Identification of Persistent Challenges and Unresolved Questions

For NPN, much is still unknown about the entropic and enthalpic effects of its binding to proteins like the mouse major urinary protein (MUP). wikipedia.org Understanding these thermodynamic parameters is crucial for the rational design of new ligands and inhibitors. Furthermore, while the NPN uptake assay is a powerful tool, its interpretation can be complex, and factors influencing the assay's outcome need to be more thoroughly investigated.

A key challenge is the limited availability of detailed studies on the structure-activity relationship of this compound itself. Without this data, its potential in various applications remains largely theoretical.

Proposed Future Research Directions and Emerging Avenues for this compound

Future research should prioritize a systematic investigation into the fundamental properties of this compound. This includes detailed studies on its synthesis, purification, and characterization using modern analytical techniques.

A crucial area of future work will be the comparative analysis of this compound and N-phenylnaphthalen-1-amine. This would elucidate the impact of N-ethylation on the compound's photophysical properties, such as its fluorescence quantum yield and lifetime, as well as its binding affinity to various biological macromolecules.

Emerging avenues for research could explore the potential of this compound as a novel fluorescent probe with tailored properties. By modifying the substitution on the amine nitrogen, it may be possible to fine-tune the probe's sensitivity and selectivity for specific targets. Additionally, its application in material science, for example, as a component in organic light-emitting diodes (OLEDs) or as a fluorescent dye in polymer systems, warrants investigation.

The development of new synthetic routes that allow for the facile introduction of different N-alkyl and N-aryl groups could open up a wide range of new derivatives for screening and application development.

Potential for Interdisciplinary Collaborations and Novel Technological Applications

The study of this compound offers numerous opportunities for interdisciplinary collaboration. Chemists, biologists, and material scientists could work together to explore its full potential.

Chemistry and Biology: Collaborative efforts could focus on the design and synthesis of novel this compound derivatives as fluorescent probes for specific biological processes or as potential modulators of protein function.

Chemistry and Material Science: Joint research could investigate the incorporation of this compound into new materials with advanced optical or electronic properties.

Biotechnology: The development of new diagnostic assays based on the fluorescent properties of this compound is a promising area for collaboration between chemists and biotechnologists.

Novel technological applications could emerge from such collaborations. For example, the development of highly sensitive and selective biosensors for the detection of specific biomolecules or environmental pollutants could be envisioned. Furthermore, the unique photophysical properties of this compound could be harnessed in the development of advanced imaging techniques for cell biology and medical diagnostics.

The table below summarizes potential research directions and applications:

| Research Area | Proposed Future Work | Potential Applications |

| Fundamental Properties | Synthesis, purification, and full characterization of this compound. | Development of new analytical standards. |

| Comparative Studies | Direct comparison of the photophysical and binding properties of this compound and N-phenylnaphthalen-1-amine. | Design of fluorescent probes with tailored properties. |

| Material Science | Incorporation into polymers and investigation of electroluminescent properties. | Organic Light-Emitting Diodes (OLEDs), fluorescent materials. |

| Biomedical Applications | Development of derivatives as targeted fluorescent probes for cellular imaging. | High-resolution microscopy, diagnostic assays. |

Q & A

Q. Methodological Comparison Table

| Method | Catalyst | Conditions | Yield | Key Reference |

|---|---|---|---|---|

| Reductive Amination | Pd/NiO | H₂, 25°C, 10 hours | ~84% | |

| Pd-Catalyzed C-H Activation | Pd(OAc)₂ | DMF, 100°C, 24 hours | 60-85% |

How is NMR spectroscopy utilized in characterizing this compound?

Basic Research Question

¹H NMR (400 MHz, CDCl₃) is critical for confirming structure. Key signals include:

- Naphthalene protons : Multiplets at δ 7.2–8.3 ppm.

- Ethyl group : A triplet for CH₂ (δ ~1.3 ppm) and a quartet for CH₃ (δ ~3.6 ppm).

- Phenyl group : Aromatic protons as a multiplet at δ 6.8–7.5 ppm.

¹³C NMR distinguishes carbons, e.g., the ethyl group’s CH₃ at δ ~45 ppm and naphthalene quaternary carbons at δ ~130–140 ppm .

What role does Henry's Law constant play in understanding the environmental persistence of this compound?

Advanced Research Question

Henry’s Law constant (Kₐ) determines volatility and partitioning between air/water. For this compound, experimental Kₐ values range from 1.1 to 4.6×10⁻¹ atm·m³/mol , indicating low volatility and potential persistence in aquatic systems . Researchers should incorporate these values into environmental fate models to assess bioaccumulation risks.

How does the palladium-catalyzed C-H activation mechanism apply to modifying this compound?

Advanced Research Question

Pd-catalyzed C-H dimethylamination introduces amine groups at specific positions. The mechanism involves:

Oxidative addition : Pd⁰ inserts into the C-H bond of the naphthalene ring.

Coordination : DMF donates dimethylamine via ligand exchange.

Reductive elimination : Pd releases the product, regenerating the catalyst.

This method allows regioselective functionalization, critical for creating derivatives for structure-activity studies .

What advanced applications exist for naphthylamine derivatives in biochemical research?

Advanced Research Question

N-Phenyl-1-naphthylamine (structurally similar) is a fluorescent probe for studying:

- Bacterial membrane interactions : Binds to hydrophobic regions of Pseudomonas aeruginosa’s outer membrane .

- Surfactant micelle formation : Critical micelle concentration (CMC) determination via fluorescence quenching .

These applications suggest potential for this compound in membrane dynamics or drug delivery studies.

How can researchers resolve contradictions in synthetic yields across methodologies?

Advanced Research Question

Discrepancies in yields (e.g., 84% vs. 60-85%) arise from:

- Catalyst efficiency : Pd/NiO in reductive amination vs. Pd(OAc)₂ in C-H activation.

- Substrate steric effects : Ethyl groups may hinder Pd coordination in C-H activation.

To optimize, conduct controlled experiments varying catalyst loading, temperature, and reaction time .

What safety protocols are essential when handling this compound?

Basic Research Question

- PPE : Gloves, lab coat, and eye protection.

- Ventilation : Use fume hoods due to potential amine volatility.

- Storage : -20°C for long-term stability, analogous to naphthylamine derivatives .

Refer to SDS sheets for specific hazards (e.g., acute toxicity data from PubChem ).

How can computational chemistry aid in predicting reactivity?

Advanced Research Question

Density Functional Theory (DFT) calculations predict:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.